molecular formula C10H19NO5S B2707982 (r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine CAS No. 1858273-22-9

(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine

Cat. No.: B2707982
CAS No.: 1858273-22-9
M. Wt: 265.32
InChI Key: FWEXSIHWPAKSOP-QMMMGPOBSA-N
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Description

®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Scientific Research Applications

®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound, “®-3-Boc-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use it only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms within the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathiazolidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Boc-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine
  • ®-3-Boc-4-ethyl-2,2-dioxo-[1,2,3]oxathiazolidine
  • ®-3-Boc-4-phenyl-2,2-dioxo-[1,2,3]oxathiazolidine

Uniqueness

®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (4R)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXSIHWPAKSOP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858273-22-9
Record name (4R)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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